molecular formula C17H13BrN2O3 B2471004 2-[(4-Bromobenzyl)amino]-2-oxoethyl 4-cyanobenzoate CAS No. 1794935-58-2

2-[(4-Bromobenzyl)amino]-2-oxoethyl 4-cyanobenzoate

Cat. No. B2471004
CAS RN: 1794935-58-2
M. Wt: 373.206
InChI Key: KNWJNQCQUJNHTQ-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)amino]-2-oxoethyl 4-cyanobenzoate, also known as BOC-L-phenylalanine 4-cyanobenzyl ester, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of the amino acid phenylalanine and has been shown to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-Bromobenzyl)amino]-2-oxoethyl 4-cyanobenzoate is not fully understood, but it is believed to act through the inhibition of certain enzymes and cellular pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The compound 2-[(4-Bromobenzyl)amino]-2-oxoethyl 4-cyanobenzoate has several advantages for use in laboratory experiments, including its relatively simple synthesis method and its ability to exhibit a range of biological activities. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 2-[(4-Bromobenzyl)amino]-2-oxoethyl 4-cyanobenzoate. These include further studies on its mechanism of action, exploration of its potential as a therapeutic agent for cancer and other diseases, and development of more efficient synthesis methods for the compound.
In conclusion, this compound is a promising compound with a range of potential applications in the field of medicinal chemistry. While further research is needed to fully understand its mechanism of action and potential therapeutic uses, its ability to exhibit a variety of biological activities makes it an exciting area of study for future research.

Synthesis Methods

The synthesis of 2-[(4-Bromobenzyl)amino]-2-oxoethyl 4-cyanobenzoate can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 4-cyanobenzyl chloride with 2-[(4-Bromobenzyl)amino]-2-oxoethyl 4-cyanobenzoatealanine in the presence of a base catalyst to form the desired ester product.

Scientific Research Applications

The compound 2-[(4-Bromobenzyl)amino]-2-oxoethyl 4-cyanobenzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a variety of biological activities, including antiproliferative, antimicrobial, and antitumor effects.

properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c18-15-7-3-13(4-8-15)10-20-16(21)11-23-17(22)14-5-1-12(9-19)2-6-14/h1-8H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWJNQCQUJNHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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